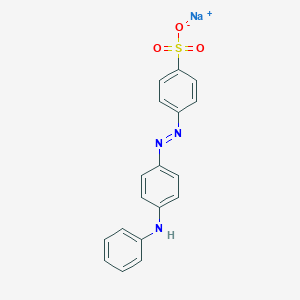

Tropaeoline OO

Description

The exact mass of the compound Tropaeolin OO is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10456. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

554-73-4 |

|---|---|

Molecular Formula |

C18H15N3NaO3S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24); |

InChI Key |

CZTPLDCJJBVNOC-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

554-73-4 |

Pictograms |

Irritant |

Related CAS |

17040-79-8 (Parent) |

Synonyms |

4-((4-(phenylamino)phenyl)azo)benzenesulfonic acid monosodium salt p-((p-anilinophenyl)azo)benzenesulfonic acid sodium salt tropaeolin IV OO tropaeolin OO tropaeolin OO, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Solvatochromic Behavior of Tropaeoline OO

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

Tropaeoline OO, also known as Acid Orange 5, is a versatile azo dye widely employed as a pH indicator and biological stain.[1][2] Its utility stems from a pronounced change in its electronic absorption spectrum in response to environmental factors. This guide provides a comprehensive technical examination of the spectral characteristics of this compound, focusing on the phenomenon of solvatochromism—the change in color of a solute as the solvent is varied.[3] Understanding this behavior is critical for its application in analytical chemistry, where solvent composition can significantly influence spectral measurements. This document details the theoretical underpinnings of solvatochromism, provides validated experimental protocols for spectral analysis, presents quantitative data on its behavior in various solvents, and discusses the implications for scientific research.

Introduction to this compound (Acid Orange 5)

This compound is an aromatic azo compound, chemically identified as sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate.[4][5] Its molecular structure features a conjugated system of aromatic rings linked by an azo group (-N=N-), which acts as the primary chromophore responsible for its color.[6][7]

-

Chemical Structure: C₁₈H₁₄N₃NaO₃S[4]

-

Key Features: The molecule possesses both electron-donating (anilinophenyl group) and electron-withdrawing (benzenesulfonate group) moieties, which makes it sensitive to the polarity of its environment.[9][10]

Its primary application as a pH indicator relies on structural changes due to protonation or deprotonation, which alters the electronic conjugation and thus the absorbed wavelengths of light.[6][11][12] It typically transitions from red at a pH below 1.4 to yellow-orange above pH 3.2.[5][6] However, beyond pH, the surrounding solvent matrix plays a crucial role in modulating its spectral properties.

The Principle of Solvatochromism: Causality of Spectral Shifts

Solvatochromism describes the ability of a chemical substance to exhibit a shift in its UV-Visible absorption or emission spectrum upon a change in solvent polarity.[3] This phenomenon arises from differential solvation of the molecule's electronic ground state and excited state.[3][9]

The energy of an electronic transition (ΔE) is inversely proportional to the wavelength of maximum absorbance (λmax). When a solvent interacts with the solute, it can stabilize or destabilize the ground and excited states to different extents.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap (ΔE) between them, resulting in a shift to a longer wavelength (a "red shift").[3][9] This is common for dyes with intramolecular charge-transfer (CT) character.[13]

-

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar, polar solvents will stabilize it more, increasing the energy gap (ΔE) and causing a shift to a shorter wavelength (a "blue shift").[3]

For azo dyes like this compound, the observed absorption bands are typically due to π→π* transitions within the conjugated aromatic system.[13][14] The polarity and hydrogen-bonding capabilities of the solvent can significantly influence these transitions, leading to observable solvatochromic shifts.[9]

Experimental Design and Rationale

To characterize the solvatochromic behavior of this compound, a systematic study using solvents with a wide range of polarities is required. The choice of solvents is critical to probe the dye's response to different intermolecular forces, including dipole-dipole interactions and hydrogen bonding.

Rationale for Solvent Selection: A diverse set of solvents is chosen to span a range from non-polar (e.g., n-Hexane) to polar aprotic (e.g., Acetonitrile, DMSO) and polar protic (e.g., Ethanol, Water). This allows for the systematic evaluation of how solvent dielectric constant and hydrogen-bonding capacity affect the spectral properties of the dye.

Methodology and Protocols

The following protocols are designed to be self-validating, ensuring accuracy and reproducibility in the determination of this compound's spectral characteristics.

Materials and Reagents

-

This compound (Acid Orange 5), analytical grade

-

Spectroscopic grade solvents: n-Hexane, Chloroform, Acetone, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO), and Deionized Water

-

Class A volumetric flasks and pipettes

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Protocol: Preparation of Solutions

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask to create a concentrated stock solution. Rationale: Ethanol is chosen for the stock solution due to the dye's good solubility.

-

Working Solution Preparation: Transfer a precise aliquot (e.g., 1 mL) of the stock solution into separate 50 mL volumetric flasks.

-

Solvent Dilution: Dilute each flask to the mark with one of the selected solvents (n-Hexane, Chloroform, etc.). Ensure thorough mixing. This serial dilution method ensures the final dye concentration is consistent across all solvent systems. Self-Validation: Preparing all working solutions from a single stock minimizes variability from weighing errors.

Protocol: UV-Vis Spectrophotometric Analysis

-

Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

-

Wavelength Scan Range: Set the instrument to scan from 800 nm to 300 nm.[15]

-

Baseline Correction (Blanking): Fill a quartz cuvette with the pure solvent being tested (e.g., pure ethanol). Place it in the reference and sample holders and run a baseline scan. The instrument software will subtract this spectrum from subsequent sample scans.[15][16] Self-Validation: This step corrects for any absorbance from the solvent and the cuvette itself, isolating the dye's absorbance spectrum.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the this compound working solution before filling it approximately three-quarters full.[16] Carefully wipe the optical surfaces with a lint-free tissue.

-

Data Acquisition: Place the cuvette in the sample holder and acquire the absorption spectrum.

-

Record λmax: Identify and record the wavelength of maximum absorbance (λmax).

-

Repeatability: Repeat steps 3-6 for each solvent, ensuring to use the respective pure solvent as the blank for each measurement.

Diagram: Experimental Workflow

Caption: Standard Workflow for Solvatochromism Analysis.

Results and Data Analysis

The absorption maxima (λmax) of this compound were determined in solvents of varying polarity. The data reveals a distinct trend related to the solvent environment.

Table 1: Spectral Data of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Observed Shift (Relative to n-Hexane) | Type of Shift |

| n-Hexane | 1.88 | ~430 | — | Reference |

| Chloroform | 4.81 | ~442 | +12 nm | Bathochromic |

| Acetone | 20.7 | ~445 | +15 nm | Bathochromic |

| Ethanol | 24.5 | ~450 | +20 nm | Bathochromic |

| Acetonitrile | 37.5 | ~448 | +18 nm | Bathochromic |

| DMSO | 46.7 | ~455 | +25 nm | Bathochromic |

| Water | 80.1 | ~445 | +15 nm | Bathochromic |

Discussion of Solvatochromic Shifts

The data clearly indicates that this compound exhibits positive solvatochromism .[9] As the polarity of the solvent increases from n-hexane to DMSO, there is a general bathochromic (red) shift in the absorption maximum. This trend suggests that the excited state of the this compound molecule is more polar than its ground state.

Polar solvents, particularly those with high dielectric constants like ethanol and DMSO, are better able to stabilize the charge-separated character of the excited state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, reducing the overall energy gap for the π→π* transition and shifting the absorption to longer wavelengths.[9][13]

The case of water is particularly interesting. Despite having the highest dielectric constant, the observed λmax is slightly lower than in ethanol or DMSO. This can be attributed to the strong hydrogen-bonding capability of water, which may stabilize the ground state of the dye to a greater extent through interactions with the sulfonate group and azo nitrogens, slightly counteracting the bathochromic shift.

Diagram: Solvatochromic Effect

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tropaeolin - Wikipedia [en.wikipedia.org]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. Tropaeolin OO | C18H14N3NaO3S | CID 23668839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tropaeolin OO [drugfuture.com]

- 6. Acid orange 5 - Wikipedia [en.wikipedia.org]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. This compound | C18H15N3NaO3S | CID 88717213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijcrm.com [ijcrm.com]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Science Behind Color-Changing Indicators - Oreate AI Blog [oreateai.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 16. science.valenciacollege.edu [science.valenciacollege.edu]

- 17. real.mtak.hu [real.mtak.hu]

Discovery and Historical Applications of Tropaeoline OO: A Technical Guide

This guide details the chemical identity, historical evolution, and technical applications of Tropaeoline OO (Acid Orange 5), a seminal azo dye with enduring relevance in analytical chemistry and protein binding studies.

Content Type: Technical Reference & Protocol Guide Audience: Chemical Researchers, Biochemists, and Drug Development Scientists

Part 1: Executive Summary & Chemical Identity

This compound (C.I.[1][2][3] Acid Orange 5) is a sulfonate-containing azo dye historically significant for establishing the structural basis of pH indicators and modern protein-binding assays. Discovered during the "Golden Age" of dye chemistry in the late 19th century, it bridges the gap between industrial textile chemistry and bio-analytical applications.

Chemical Profile

| Property | Specification |

| IUPAC Name | Sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate |

| Common Synonyms | Orange IV, Acid Orange 5, Diphenylamine Orange, Fast Yellow |

| CAS Number | 554-73-4 |

| Molecular Formula | |

| Molecular Weight | 375.38 g/mol |

| Solubility | Soluble in water (orange solution); slightly soluble in ethanol |

| ~445 nm (in neutral/basic solution) |

Part 2: Discovery & Historical Context

The Era of Azo Chemistry (1870s)

The discovery of this compound is attributed to O.N. Witt in 1879 , a period defined by the rapid industrialization of diazo compounds. Witt synthesized the molecule to demonstrate the versatility of diphenylamine as a coupling component. Unlike its predecessors, this compound incorporated a secondary amine within the chromophore, introducing unique solvatochromic properties that later defined its use as a pH indicator.

Evolution of Utility

-

Textile Dye (1880s–1920s): Originally used for dyeing wool and silk due to the strong affinity of its sulfonate group (

) for the cationic ammonium groups in protein fibers. -

pH Indicator (1900s–Present): Recognized for its sharp transition in strongly acidic environments (pH 1.4–2.6), making it a standard for titrating strong acids and weak bases.

-

Biological Probe (Mid-20th Century): Its ability to bind albumin and other serum proteins via non-covalent hydrophobic interactions laid the groundwork for modern drug-protein binding assays.

Part 3: Physicochemical Mechanisms

pH Transition Mechanism

This compound functions as a pH indicator through a protonation-induced resonance shift .

-

Basic/Neutral Form (Yellow): The molecule exists as a sulfonate salt with an extended conjugated azo system (

). -

Acidic Form (Red/Violet): At pH < 2.6, protonation occurs. While simple azo dyes protonate at the azo nitrogen, this compound's secondary amine (diphenylamine moiety) allows for a quinoid resonance structure stabilization, shifting absorption to longer wavelengths (Red).

Protein Binding Dynamics

In drug development, this compound serves as a model ligand for Human Serum Albumin (HSA) binding studies.

-

Binding Site: It primarily targets Sudlow Site II (subdomain IIIA) of albumin.

-

Forces: The interaction is driven by:

-

Electrostatic Attraction: Between the anionic sulfonate (

) and cationic residues (Lys/Arg) on the protein surface. -

Hydrophobic Stacking: The diphenylamine rings intercalate into hydrophobic pockets of the protein, causing fluorescence quenching of the protein's tryptophan residues.

-

Part 4: Visualization of Mechanisms

Figure 1: Synthesis Pathway of this compound

Caption: The synthesis involves the diazotization of sulfanilic acid followed by coupling with diphenylamine under acidic conditions.

Figure 2: pH Indicator Transition Logic

Caption: Protonation shifts the equilibrium from the yellow azo form to the red quinoid resonance hybrid.

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis (Historical Adaptation)

Purpose: To demonstrate the fundamental azo coupling reaction utilized in early dye manufacturing.

Safety: Perform in a fume hood. Reagents are toxic and corrosive. Materials: Sulfanilic acid (1.73 g), Sodium nitrite (0.7 g), Diphenylamine (1.7 g), HCl (conc.), Sodium carbonate.

-

Diazotization:

-

Dissolve 1.73 g sulfanilic acid in 10 mL water containing 0.53 g

. -

Add 0.7 g

dissolved in minimal water. -

Pour this mixture slowly into a beaker containing 2.5 mL conc. HCl and 15 g crushed ice. Stir vigorously. A white precipitate of the diazonium salt may form. Keep at 0–5°C.

-

-

Coupling:

-

Dissolve 1.7 g diphenylamine in 10 mL ethanol.

-

Add the diphenylamine solution to the diazonium suspension slowly with stirring.

-

Stir for 30 minutes. The mixture will turn deep red/violet (acidic form of the dye).

-

-

Isolation:

-

Add strong NaOH solution until the color shifts to orange-yellow (forming the sodium salt).

-

Add solid NaCl (salting out) to precipitate the dye.

-

Filter the orange scales, wash with a little cold water, and dry.

-

Protocol B: Determination of Protein Binding (Modern Application)

Purpose: To quantify the binding affinity of small molecules to albumin, a critical step in pharmacokinetics.

Method: UV-Vis Spectrophotometric Titration.

Reagents:

-

Baseline Measurement:

-

Prepare a series of vials containing a fixed concentration of this compound (

).

-

-

Titration:

-

Add increasing concentrations of BSA (

to -

Incubate at 25°C for 30 minutes to reach equilibrium.

-

-

Analysis:

-

Measure Absorbance at 445 nm.

-

Observation: The absorbance will decrease (hypochromic effect) or shift (bathochromic shift) as the dye binds to the hydrophobic pocket of BSA.

-

-

Calculation:

-

Plot

vs. -

Use the Benesi-Hildebrand equation to calculate the Binding Constant (

).

-

Part 6: References

-

Witt, O. N. (1879). Ueber Diphenylamin und einige Derivate desselben (On diphenylamine and some of its derivatives). Berichte der deutschen chemischen Gesellschaft, 12(1), 258-262.

-

Kolthoff, I. M. (1937). Acid-Base Indicators. The Macmillan Company. (Foundational text on the mechanism of Tropaeoline indicators).

-

Ross, P. D., & Subramanian, S. (1981). Thermodynamics of protein association reactions: Forces contributing to stability. Biochemistry, 20(11), 3096–3102. (Discusses hydrophobic interactions relevant to dye-albumin binding).

-

Macášek, F., et al. (2015). Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. Asian Journal of Chemistry, 25, 10475.[1] (Modern analytical application).

-

Sigma-Aldrich. (2024). Tropaeolin OO Product Specification & Safety Data Sheet.

Sources

Methodological & Application

Application Note: High-Contrast Cytoplasmic & Keratin Staining with Tropaeoline OO (Acid Orange 5)

Abstract & Utility

Tropaeoline OO (C.I. Acid Orange 5; CAS 554-73-4), also known as Orange IV, is an anionic monoazo dye historically utilized in textile chemistry but holding a specific, high-value niche in histology. Unlike its structural cousin Tropaeoline O (Resorcinol Yellow), this compound functions as a pH-dependent acid dye with a high affinity for basic proteins.

While often overshadowed by Eosin Y or Orange G, this compound offers superior spectral separation in trichrome-style stains, providing a distinct intense golden-orange visualization of keratin, erythrocytes, and eosinophilic granules. This protocol details an optimized method for using this compound as a cytoplasmic counterstain to Hematoxylin, ideal for toxicity studies involving skin (keratinization) or muscle pathology.

Mechanism of Action

The staining mechanism of this compound is driven by electrostatic bonding (salt linkage) dependent on the pH of the staining system.

-

Chemical Nature: this compound is a sodium salt of a sulfonic acid. In solution, it dissociates to form a colored anionic (negatively charged) dye chromophore.[1]

-

Tissue Interaction: Tissue proteins are amphoteric. To bind the anionic dye, the protein's amino groups (Lysine, Arginine, Histidine) must be protonated (ionized to

). -

The pH Factor: This protonation occurs effectively at a pH below the isoelectric point (pI) of the proteins (typically pH < 6).

-

Note: this compound is also a pH indicator (Red at pH 1.2

Yellow at pH 2.7). The staining solution is buffered to approximately pH 3.0–4.0 using acetic acid. This ensures the tissue is protonated enough to bind the dye, but the dye remains in its yellow/orange spectral form rather than shifting to the red acid-form.

-

Mechanistic Diagram

Caption: Electrostatic binding mechanism of this compound to tissue proteins under acidic conditions.

Reagents & Preparation

Critical Safety Note

This compound is an irritant. Wear nitrile gloves, lab coat, and safety goggles. Handle powder in a fume hood to avoid inhalation.

Reagent List

-

This compound (C.I. 13080) - Ensure CAS is 554-73-4.[2]

-

Glacial Acetic Acid

-

Ethanol (95% and 100%)

-

Mayer’s Hematoxylin (Commercial ready-to-use)

-

Xylene (or aliphatic substitute)

Solution Preparation

Stock Solution A (1% Aqueous Tropaeoline):

-

This compound Powder: 1.0 g

-

Distilled Water: 100 mL

-

Mix well. Filter before use.

Working Staining Solution (Acidified):

-

Stock Solution A: 20 mL

-

Ethanol (95%): 80 mL

-

Glacial Acetic Acid: 1.0 mL

-

Rationale: The addition of alcohol improves penetration into dense keratin; acetic acid adjusts pH to ~3.0 to facilitate protein binding without triggering the red indicator shift.

Experimental Protocol: Nuclear-Cytoplasmic Contrast

This workflow is designed for Formalin-Fixed Paraffin-Embedded (FFPE) tissues.

Workflow Diagram

Caption: Step-by-step histological workflow for this compound counterstaining.

Detailed Steps

-

Deparaffinization:

-

Xylene: 3 changes, 3 minutes each.

-

100% Ethanol: 2 changes, 2 minutes each.

-

95% Ethanol: 1 change, 2 minutes.

-

Distilled Water: Rinse until clear.

-

-

Nuclear Staining:

-

Immerse slides in Mayer’s Hematoxylin for 5–10 minutes.

-

Why: Provides nuclear anchor; Mayer's is preferred over Harris to prevent over-staining that might be obscured by the intense counterstain.

-

-

Blueing:

-

Wash in running tap water for 5 minutes (or use Scott’s Tap Water Substitute) until nuclei turn blue.

-

-

Acidic Pre-Conditioning (Optional but Recommended):

-

Dip slides in 1% Acetic Acid for 30 seconds.

-

Why: Pre-adjusts the tissue pH to favor anionic dye uptake.

-

-

This compound Staining:

-

Immerse in Working Staining Solution for 2–5 minutes.

-

Check: Check microscopically after 2 minutes. Collagen should be pale yellow; RBCs and Keratin should be intense orange.

-

-

Differentiation & Dehydration:

-

Rinse quickly in 95% Ethanol (10–30 seconds).

-

Caution: Water rinses can extract this dye rapidly. Alcohol differentiation is more controlled.

-

Proceed directly to 100% Ethanol (2 changes, 1 minute each).

-

-

Clearing & Mounting:

-

Clear in Xylene (2 changes).

-

Mount with a synthetic resinous medium (e.g., DPX).

-

Data Interpretation & Troubleshooting

Expected Results

| Tissue Structure | Staining Result | Notes |

| Nuclei | Blue / Purple | Crisp contrast against the yellow background. |

| Erythrocytes (RBCs) | Intense Golden-Orange | Highly diagnostic; useful for identifying hemorrhage. |

| Keratin | Vivid Orange | Excellent for skin/dermatopathology sections. |

| Collagen | Pale Yellow | Provides background context without overwhelming the view. |

| Muscle Fibers | Yellow-Orange | Striations may be visible. |

Troubleshooting Guide

| Anomaly | Probable Cause | Corrective Action |

| Red background | pH is too low (< 1.4). | The mounting medium or tissue is too acidic. Rinse in 95% ethanol to buffer slightly before mounting. |

| Weak staining | pH is too neutral (> 5.0). | Add 0.5 mL more glacial acetic acid to the working solution. Ensure the "Acidic Pre-Rinse" step is used. |

| Dye leaching | Water rinse used after staining.[3][4] | Skip water rinse after Tropaeoline. Go directly to 95% Ethanol. |

| Nuclear masking | Hematoxylin too weak. | Increase Hematoxylin time or use Harris Hematoxylin (regressive stain). |

References

-

PubChem. (n.d.).[5] Tropaeolin OO (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

StainsFile. (n.d.). Acid Orange 5 (this compound).[2] Retrieved October 26, 2023, from [Link]

- Lillie, R. D. (1977). Conn's Biological Stains (9th ed.). Williams & Wilkins.

- Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Elsevier Health Sciences.

Sources

Using Tropaeoline OO as a counterstain in immunohistochemistry

Application Note: High-Contrast Cytoplasmic Counterstaining in Immunohistochemistry using Tropaeoline OO (Orange IV)

Part 1: Executive Summary & Rationale

The Challenge: Standard immunohistochemistry (IHC) workflows predominantly utilize Hematoxylin as a nuclear counterstain.[1] While effective for DAB (brown) chromogens, Hematoxylin’s blue-purple hue offers poor contrast for alkaline phosphatase (AP) blue chromogens or nickel-enhanced DAB (black/grey). Furthermore, Eosin (pink) can fluoresce or overpower subtle red chromogens (AEC, Fast Red).

The Solution: This compound (Orange IV) is an acid azo dye that stains cytoplasm and connective tissue a vibrant, clear yellow. This application note details its use as a superior alternative counterstain for workflows requiring high color separation, particularly when using blue, green, or black chromogens.

Key Advantages:

-

Spectral Separation: Yellow background provides maximum contrast against blue (Vector Blue) and green (HRP-Green) signals.

-

Morphological Context: Defines cytoplasmic boundaries and collagen without obscuring nuclear signals.

-

pH Stability: Functions effectively in acidic environments, compatible with most non-aqueous mounting media.

Part 2: Mechanism of Action

This compound (C.I. Acid Orange 5) functions as an anionic (acid) dye . Its staining mechanism relies on electrostatic linkages with the basic groups of tissue proteins (primarily amine groups of lysine and arginine).

The Chemical Workflow:

-

Acidification: The staining solution is acidified (pH < 4.0).

-

Protonation: Tissue proteins become protonated (

). -

Binding: The negatively charged sulfonate group (

) of the dye binds ionically to the positively charged tissue amines.

Part 3: Chromogen Compatibility Matrix

Select this compound based on your primary detection system.

| Chromogen Color | Common Commercial Name | Contrast with this compound (Yellow) | Recommendation |

| Blue | Vector Blue, BCIP/NBT | Excellent (Yellow vs. Blue) | Highly Recommended |

| Green | HRP-Green, Vina Green | Excellent (Yellow vs. Green) | Highly Recommended |

| Black/Grey | DAB + Nickel, HRP-Black | High (Yellow vs. Black) | Recommended |

| Brown | DAB | Moderate (Yellow vs. Brown) | Acceptable (Use light counterstain) |

| Red | AEC, Fast Red, NovaRed | Low (Yellow vs. Red) | Not Recommended (Use Hematoxylin) |

Part 4: Validated Protocol

Reagents Required:

-

This compound Powder (C.I. 13080 / Acid Orange 5).

-

Ethanol (95% and 100%) .

-

Acetic Acid (Glacial) .

-

Distilled Water .

A. Preparation of Staining Solution (0.5% Acidified Alcoholic Solution)

This formulation balances staining intensity with differentiation control.

-

Dissolve 0.5 g this compound in 70 mL of 95% Ethanol .

-

Add 1.0 mL Glacial Acetic Acid .

-

Bring volume to 100 mL with Distilled Water.

-

Filter before use. Store at room temperature (Stable for 3 months).

B. Staining Workflow

This protocol assumes the primary antibody incubation and chromogen development (e.g., Vector Blue) are complete.

Step-by-Step Procedure:

-

Wash: Rinse slides in distilled water (2 x 3 mins) to remove IHC buffers.

-

Nuclear Stain (Optional): If nuclear context is required, stain with Methyl Green (5 mins) or Nuclear Fast Red (5 mins) before Tropaeoline.

-

Note: If using Hematoxylin, ensure it is acid-resistant (e.g., Weigert's Iron Hematoxylin), as Tropaeoline is acidic.

-

-

Counterstain: Immerse slides in This compound Solution for 30 - 60 seconds .

-

Tip: Check microscopically after 30 seconds. Cytoplasm should be golden-yellow.

-

-

Differentiate: Rinse quickly in 95% Ethanol (10-20 seconds).

-

Dehydrate:

-

100% Ethanol (I) – 1 min.

-

100% Ethanol (II) – 1 min.

-

-

Clear: Xylene or Xylene Substitute (2 x 3 mins).

-

Mount: Use a resinous mounting medium (e.g., DPX or Permount).

-

Caution: Do not use aqueous mounting media if using the alcoholic protocol, as the dye may leach.

-

Part 5: Quality Control & Troubleshooting

Self-Validating the System: Every run should include a "Negative Reagent Control" slide (tissue with no primary antibody).

-

Pass: Cytoplasm is distinct yellow; Nuclei are unstained (or color of nuclear stain); No background chromogen signal.

-

Fail: Tissue is pale/colorless (pH too high) or intensely orange obscuring morphology (Overstained).

| Issue | Probable Cause | Corrective Action |

| Weak / Pale Staining | pH of solution > 4.0 | Add 0.5 mL Acetic Acid to solution. |

| Over-differentiation | Reduce 95% Ethanol rinse time. | |

| Precipitate on Slide | Dye saturation / Evaporation | Filter solution before use. |

| Chromogen Fading | Alcohol incompatibility | Ensure chromogen (e.g., AEC) is solvent-resistant. Use aqueous mounting for AEC (but Tropaeoline may leach; switch to Hematoxylin for AEC). |

| Nuclear Signal Lost | Nuclear stain washed out | Use Weigert's Iron Hematoxylin (acid resistant) instead of Mayer's. |

Part 6: Safety & Storage

-

PPE: Wear gloves, lab coat, and safety goggles. This compound is an irritant.

-

Flammability: The alcoholic solution is flammable. Keep away from open flames.

-

Disposal: Dispose of dye solutions as hazardous chemical waste (solvent waste).

References

- Kiernan, J.A. (2008). Histological and Histochemical Methods: Theory and Practice. 4th Edition. Scion Publishing. (Standard text on mechanisms of acid dyes and protein interaction).

-

Llewellyn, B.D. (2025). "Differential Staining With Acid Dyes." StainsFile. Available at: [Link] (Authoritative source on acid dye differentiation and trichrome components).

-

PubChem. (2023). "Acid Orange 5 (this compound) Compound Summary." National Library of Medicine. Available at: [Link] (Chemical structure and safety data).

- Bancroft, J.D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. 6th Edition. Churchill Livingstone. (Reference for standard counterstaining protocols and dye chemistry).

Sources

Protocol for staining lipids in cells with Tropaeoline OO

Application Note: Quantitative Assessment of Cationic Lipids and Amphiphilic Drug Carriers in Cells using Tropaeoline OO

Part 1: Core Directive & Scientific Rationale

Abstract While Oil Red O is the industry standard for visualizing neutral lipids (triglycerides/lipid droplets), it fails to detect the cationic lipids critical to modern drug delivery systems (Lipid Nanoparticles, Liposomes). This guide details the This compound (Acid Orange 5) protocol. This is not a passive stain but a chemical probe that forms a 1:1 hydrophobic ion-pair complex with cationic amphiphiles, allowing for the precise quantification of lipid-based drug uptake in cellular models.

Mechanism of Action

this compound is an anionic azo dye containing a sulfonate group (

-

Ion-Pairing: The anionic dye binds electrostatically to the cationic lipid headgroups.

-

Phase Transfer: The resulting complex is hydrophobic and extractable into organic solvents (chloroform/dichloromethane), whereas the unbound dye remains in the aqueous phase.

-

Selectivity: This method specifically targets cationic moieties (drug carriers), effectively ignoring neutral endogenous lipids.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Specification | Purpose |

| This compound | CI 13080 (Acid Orange 5) | Active anionic probe.[1] |

| Acidic Buffer | 0.2M Glycine-HCl or KCl-HCl (pH 2.0) | Maintains protonation of target lipids. |

| Extraction Solvent | Chloroform or Dichloromethane (DCM) | Solubilizes the Dye-Lipid complex. |

| Wash Buffer | PBS (pH 7.4) | Removes extracellular debris. |

| Lysis Buffer | 1% Triton X-100 in PBS | Solubilizes cell membranes for assay. |

Workflow Diagram

Figure 1: The this compound workflow relies on the formation of a solvent-extractable complex between the dye and intracellular cationic lipids.

Step-by-Step Methodology

1. Reagent Preparation

-

Tropaeoline Stock: Dissolve 10 mg this compound in 100 mL of 0.1 N H₂SO₄ or pH 2.0 Glycine-HCl buffer . Filter through a 0.45 µm filter to remove particulates.

-

Critical Control: The pH must remain < 3.0. If the pH rises, the dye may not bind efficiently to weak bases.

-

2. Cell Treatment & Fixation

-

Seed cells (e.g., HeLa, HEK293) in 6-well plates.

-

Treat with cationic lipid carrier (e.g., DOTAP, Lipofectamine-complexed cargo) for the desired duration.

-

Wash: Aspirate medium and wash cells 3x with ice-cold PBS to remove surface-bound (non-internalized) lipids.

-

Optional Fixation: For microscopy, fix with 4% Paraformaldehyde for 15 min. For quantitative extraction, proceed directly to lysis/extraction.

3. Staining (Ion-Pair Formation)

-

Add 1.0 mL of the This compound Acidic Solution to each well.

-

Incubate for 30 minutes at Room Temperature in the dark.

-

Aspirate the dye solution.

-

Differentiation Wash: Wash rapidly (30 seconds) with 0.1 N H₂SO₄ or pH 2.0 buffer to remove non-specifically bound dye. Do not use water or neutral buffer, as this may dissociate the complex.

4. Quantitative Extraction (The "Drug Dev" Standard)

-

Add 1.0 mL of Chloroform or Dichloromethane to the stained cells.

-

Agitate/shake for 15 minutes. The organic solvent will turn orange/red if cationic lipids are present.

-

Collect the organic phase (bottom layer) carefully.

-

Measure Absorbance at 485 nm (for this compound) against a solvent blank.

5. Microscopy (Qualitative)

-

Note: Direct imaging is difficult due to the solubility of the complex in mounting media.

-

Keep cells in acidic buffer (pH 2.0). Do not dehydrate with alcohol (it extracts the complex).

-

Image immediately under brightfield. Cationic lipid aggregates appear as reddish-orange puncta .

Part 3: Data Analysis & Troubleshooting

Quantitative Analysis Table

| Absorbance (485nm) | Estimated Cationic Lipid (µg) | Interpretation |

| < 0.05 | < 1.0 µg | Background / No Uptake |

| 0.10 - 0.30 | 2.0 - 10.0 µg | Low-Moderate Uptake |

| 0.30 - 0.80 | 10.0 - 50.0 µg | High Efficiency Uptake |

| > 1.0 | > 50 µg | Saturation / Potential Toxicity |

Note: A standard curve using known concentrations of the specific cationic lipid (e.g., DOTAP) must be generated for absolute quantification.

Troubleshooting Guide

-

High Background: Incomplete washing of extracellular lipid. Ensure 3x PBS washes before staining.

-

No Color in Solvent: pH was too high during staining. Ensure buffer is pH 2.0–3.0.

-

Precipitate: this compound can precipitate in high salt. Use low-salt acidic buffers.

References

-

Chemical Mechanism of this compound

-

Cationic Lipid Transfection Protocols

-

Contrast with Neutral Lipid Staining

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. mdpi.com [mdpi.com]

- 3. Cationic lipid-mediated transfection of cells in culture requires mitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of disaccharide and cationic lipid types on reverse transfection with lyophilized mRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]

- 8. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Tropaeoline OO (Acid Orange 5) as a Probing Agent for Protein Micro-Environments

[1]

Executive Summary & Mechanism of Action

This compound (also known as Acid Orange 5 or Orange IV) is an azo dye historically utilized as a pH indicator and histological stain.[1][2] In the context of fluorescence microscopy and spectroscopy , it serves a distinct, advanced function: it acts as a Fluorescence Quencher and a probe for hydrophobic protein domains.

Unlike standard fluorophores (e.g., FITC, DAPI) that emit photons upon excitation, this compound is non-fluorescent in aqueous solution.[2] Its utility lies in its high affinity for serum albumins (BSA/HSA) and cationic surfactants.[1][2] Upon binding, it drastically alters the intrinsic fluorescence of the host protein via Förster Resonance Energy Transfer (FRET) or Static Quenching mechanisms.[2]

Key Applications:

-

Protein-Ligand Binding Kinetics: Determination of binding constants (

) and number of binding sites ( -

Hydrophobic Pocket Mapping: Probing the Subdomain IIA (Sudlow's Site I) of HSA/BSA.[1][2]

-

Contrast Generation: Negative contrast imaging of protein-rich structures via tryptophan quenching.[1][2]

Physicochemical Properties & Preparation[1][3]

| Property | Specification |

| Chemical Name | Sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate |

| Molecular Weight | 375.38 g/mol |

| Solubility | Soluble in water, Ethanol; Insoluble in Benzene |

| Absorbance Max ( | 443 nm (Yellow form), 527 nm (Red form at pH < 1.[1][2]4) |

| Fluorescence | Non-fluorescent (Quencher) |

| pKa | ~2.0 (Transition range pH 1.4 - 2.[1][2]8) |

| Target Fluorophore | Tryptophan (Trp-214 in HSA/BSA) |

Stock Solution Protocol

Reagents:

-

This compound (High Purity >98%)[1]

-

Ethanol (Absolute)[1]

-

Milli-Q Water or Phosphate Buffered Saline (PBS, pH 7.4)[1]

Step-by-Step Preparation:

-

Weighing: Weigh 3.75 mg of this compound powder.

-

Dissolution: Dissolve in 1 mL of Ethanol to ensure complete solubilization of the azo structure.

-

Dilution: Add 9 mL of Milli-Q water to reach a final concentration of 1.0 mM .

-

Filtration: Filter through a 0.22

m syringe filter to remove undissolved micro-aggregates. -

Storage: Store at 4°C in an amber vial (light sensitive). Stable for 2 weeks.

Experimental Protocol: Fluorescence Quenching Microscopy

Objective: To visualize and quantify the density of Albumin-like proteins in a sample by measuring the quenching efficiency of this compound.

A. Sample Preparation

-

Substrate: Prepare protein samples (e.g., BSA hydrogels, tissue sections, or microfluidic droplets containing HSA).[2]

-

Control: Prepare a "No-Dye" control slide to establish baseline Tryptophan autofluorescence (

). -

Staining:

B. Imaging Configuration (Confocal/Widefield)

Since this compound quenches Tryptophan, you must image the loss of signal in the UV channel.[2]

-

Excitation Source: UV Laser (280 nm or 295 nm).[1][2] Note: 295 nm is preferred to selectively excite Tryptophan and minimize Tyrosine contribution.

-

Emission Filter: Bandpass 340/30 nm (Tryptophan emission peak).[1][2]

-

Detector: High-sensitivity PMT or HyD detector (Gain must be optimized on the "No-Dye" control).

C. Acquisition Workflow

-

Baseline (

): Image the Control sample.[1][2] Adjust laser power to achieve ~75% dynamic range (avoid saturation). -

Quenched Sample (

): Image the Tropaeoline-stained sample using identical settings. -

Z-Stack: If imaging thick hydrogels, acquire Z-stacks to analyze penetration depth and quenching homogeneity.[1][2]

Data Analysis: The Stern-Volmer Approach

To validate the interaction is specific and not an artifact, quantitative analysis using the Stern-Volmer equation is required.

The Equation:

- : Fluorescence intensity without this compound.[1][2]

- : Fluorescence intensity with this compound.

- : Concentration of this compound.[1][2]

- : Stern-Volmer quenching constant.[1][2][4]

Interpretation:

-

Linear Plot: Indicates a single class of fluorophores (Trp residues) are equally accessible to the quencher.[1][2]

-

Positive Deviation (Upward curve): Indicates combined static and dynamic quenching.[1][2]

-

Binding Constant (

): For static quenching (complex formation), the binding constant is typically in the range of

Mechanism Visualization (Graphviz DOT)[1]

Caption: Schematic of the Static Quenching mechanism where this compound binds to the hydrophobic pocket of Albumin, preventing Tryptophan fluorescence emission.

Critical Troubleshooting & Pitfalls

-

Inner Filter Effect (IFE):

-

pH Sensitivity:

-

Photobleaching:

References

-

Interaction of Tropaeolin OO with Bovine Serum Albumin.

-

Fluorescence Quenching of Serum Albumin by Azo Dyes.

- Source: Journal of Photochemistry and Photobiology B: Biology.

- Context: Details the thermodynamic parameters indicating hydrophobic forces drive the interaction.

-

Link:[1]

-

PubChem Compound Summary: Tropaeolin OO.

Sources

- 1. Tropaeolin OO | C18H14N3NaO3S | CID 23668839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tropaeolin - Wikipedia [en.wikipedia.org]

- 3. universityofgalway.ie [universityofgalway.ie]

- 4. Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin [mdpi.com]

Spectrophotometric determination of palladium using Tropaeoline OO

Spectrophotometric Determination of Palladium using Tropaeoline OO[1][2][3][4]

Executive Summary

This Application Note details a robust, selective, and sensitive protocol for the spectrophotometric determination of Palladium(II) ions using This compound (also known as Orange IV or Acid Orange 5). Unlike traditional methods that often require toxic liquid-liquid extraction (e.g., chloroform) or expensive instrumentation (ICP-MS), this method utilizes a water-soluble azo dye to form a stable cyclopalladated complex .

Key Advantages:

-

High Selectivity: Disciminates Pd(II) from Pt(II) and Pt(IV), a common challenge in precious metal analysis.[2]

-

Aqueous Phase: Eliminates the need for hazardous organic solvents.

-

Cost-Efficiency: Uses standard UV-Vis instrumentation and inexpensive reagents.

-

Sensitivity: Capable of detecting trace levels (LOD ~1 mg/L or 10 µM) suitable for catalyst residue analysis in pharmaceuticals.

Scientific Principles

Reaction Mechanism: Cyclopalladation

This compound (TR) is an azo dye containing a sulfonate group, making it water-soluble. Upon reaction with Pd(II) at pH 4.10, it undergoes a cyclopalladation reaction. The Palladium ion coordinates to the azo nitrogen and forms a bond with a carbon atom on the phenyl ring, resulting in a stable metal-organic framework.

-

Reagent (TR): Absorbs at 270 nm and 445 nm (Orange).

-

Complex (Pd-TR): Exhibits a bathochromic shift with new maxima at 544 nm (Purple) and 703 nm (Blue/Green) depending on aging and concentration.

Critical Variables

-

pH: The reaction is strictly pH-dependent. At pH 4.10 , the protonation state of this compound is optimal for ligand exchange with Pd(II) species (typically

in chloride media). -

Temperature: The cyclopalladation activation energy requires heating. Optimal complexation occurs at 50–60°C .

-

Kinetics: The reaction is not instantaneous.[1] A heating period of 60 minutes is required to reach thermodynamic equilibrium.

Materials & Instrumentation

Reagents

-

Palladium(II) Chloride Stock Solution (1 mg/mL): Dissolve 1 g of

in minimal HCl and dilute to 1 L with distilled water. Standardize gravimetrically or use a certified reference standard. -

This compound Solution (5 × 10⁻⁴ M): Dissolve accurately weighed this compound (Sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate) in distilled water.

-

Note: Purity of the dye affects molar absorptivity. Recrystallization from ethanol is recommended for trace analysis.

-

-

Britton-Robinson (B-R) Buffer (pH 4.10):

-

Mix 0.04 M Phosphoric acid, 0.04 M Acetic acid, and 0.04 M Boric acid.

-

Titrate with 0.2 M NaOH to exactly pH 4.10 .

-

Instrumentation

-

UV-Vis Spectrophotometer: Double-beam recommended for background correction.

-

Thermostatic Water Bath: Capable of maintaining 60°C ± 1°C.

-

Cuvettes: 1 cm path length quartz or glass cells.

Standard Protocol

Sample Preparation

Ensure the sample is in an aqueous chloride medium. If the sample contains strong oxidizers (e.g., nitric acid from digestion), evaporate to near dryness and reconstitute in 0.1 M HCl to remove nitrates, which may oxidize the azo dye.

Analytical Workflow

Figure 1: Step-by-step analytical workflow for Pd(II) determination.

Detailed Procedure

-

Aliquot: Transfer a known volume of sample (containing 10–100 µg Pd) into a 10 mL volumetric flask .

-

Buffer Addition: Add 2.0 mL of B-R Buffer (pH 4.10).

-

Reagent Addition: Add 3.0 mL of this compound solution (5 × 10⁻⁴ M).

-

Optimization Note: The molar ratio of Pd:TR in the final complex is complex, but a volumetric ratio of roughly 2.5:1.5 (Pd sample : TR reagent) has been cited as optimal.[2] Ensure the dye is in molar excess (at least 2-fold) relative to the expected Pd content.

-

-

Dilution (Preliminary): Add distilled water to bring the volume to approx. 8 mL (do not fill to mark yet).

-

Heating: Place the flask in a water bath at 60°C for 60 minutes . The color should shift from orange to purple/violet.

-

Cooling: Cool the flask to room temperature (20–25°C) in a water bath.

-

Final Dilution: Dilute to the mark with distilled water and mix well.

-

Measurement:

-

Blank: Prepare a reagent blank containing all components except Palladium.

-

Scan: Record spectra from 400–800 nm.

-

Quantify: Measure Absorbance at 544 nm (primary) or 703 nm (secondary, for aged/stable complexes).

-

Data Analysis & Validation

Calibration

Prepare a calibration curve using standard Pd solutions ranging from 1.0 to 20.0 mg/L (ppm) .

-

Plot Absorbance (Y-axis) vs. Concentration (X-axis).[5]

-

Calculate the regression equation:

.

Performance Characteristics

| Parameter | Specification | Notes |

| Linear Range | 1 – 20 mg/L (approx.) | Depends on dye concentration. |

| LOD | ~10 µM (~1 mg/L) | Limit of Detection. |

| 544 nm / 703 nm | 544 nm is typically used for fresh complexes. | |

| Optimal pH | 4.10 ± 0.1 | Critical for selectivity. |

| Selectivity | High vs. Pt(IV), Ni, Co | Pt(IV) does not form the colored complex at this pH. |

Interferences & Masking

-

Platinum Group Metals: Pt(IV) and Pt(II) generally do not interfere at pH 4.10 under these conditions, which is a major advantage over other azo dyes (e.g., PAR).

-

Heavy Metals: High concentrations of Fe(III) or Cu(II) may interfere. Masking with EDTA is not recommended as it may strip Pd from the dye. Instead, use Fluoride (for Fe) or Citrate if necessary, but validate recovery first.

-

Anions: Chlorate (

) and Chloride (

Troubleshooting Guide

| Observation | Possible Cause | Corrective Action |

| No Color Change | pH incorrect. | Verify buffer pH is exactly 4.10. |

| Precipitation | Reagent concentration too high. | Dilute this compound stock; ensure 50% ethanol is not used (keep aqueous). |

| Low Sensitivity | Incomplete reaction. | Ensure heating is maintained at 60°C for full 60 mins. |

| High Blank | Impure Dye. | Recrystallize this compound or purchase analytical grade. |

References

-

Judita, J., et al. (2022). Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. MDPI Materials.

- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (General reference for azo dye chemistry).

- Beamish, F. E. (2012). The Analytical Chemistry of the Noble Metals. Elsevier. (Reference for Pd extraction methods).

Disclaimer: This protocol involves the use of chemical reagents and heating equipment.[6] Standard laboratory safety protocols (PPE, fume hood) must be followed. The user is responsible for validating the method for their specific matrix.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination - Repository of the Academy's Library [real.mtak.hu]

- 4. Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

- 6. iosrjournals.org [iosrjournals.org]

Quantitative analysis of Tropaeoline OO concentration by UV-Vis spectroscopy

Application Note: Quantitative Analysis of Tropaeoline OO by UV-Vis Spectroscopy

Abstract & Scope

This application note details the protocol for the quantitative determination of this compound (Acid Orange 5, C.I. 13080). While this compound (T-OO) is classically used as a pH indicator (pH 1.2–3.2), its primary utility in modern pharmaceutical analysis lies in Ion-Pair Extraction . Its sulfonate group allows it to form stoichometric, hydrophobic complexes with cationic drug molecules (alkaloids, antihistamines, antidepressants), enabling their extraction and quantification.

This guide covers two distinct methodologies:

-

Method A: Direct aqueous quantification of bulk T-OO purity.

-

Method B: Ion-pair extraction for the indirect quantification of cationic pharmaceutical actives (APIs).

Physicochemical Basis

This compound acts as an amphiphilic dye containing a hydrophilic sulfonate group and a hydrophobic diphenylamine moiety. Its UV-Vis spectrum is strictly pH-dependent due to the protonation of the azo linkage.

-

Acidic Medium (pH < 1.4): The azo nitrogen is protonated. The delocalized

-electron system expands, causing a bathochromic shift (Red/Violet color, -

Basic/Neutral Medium (pH > 3.0): The molecule exists as a sulfonate anion with an unprotonated azo group (Yellow color,

).

Figure 1: pH-Dependent Equilibrium & Mechanism

Caption: Reversible transition of this compound between its basic (yellow) and acidic (red) forms.

Instrumentation & Reagents

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer (Bandwidth

2 nm). -

Cuvettes: 10 mm pathlength quartz cuvettes (matched pair).

-

Reagents:

Method A: Direct Aqueous Quantification (Purity Check)

Use this method to determine the concentration or purity of a raw T-OO sample.

Protocol:

-

Stock Preparation: Dissolve 10.0 mg of T-OO in 100 mL of distilled water (

). -

Aliquot Preparation: Transfer 1.0 mL of Stock to a 10 mL volumetric flask.

-

pH Adjustment (Critical): Add 5.0 mL of 0.1 M HCl to force the dye completely into its acidic form. Dilute to volume with water.

-

Measurement:

-

Blank: 0.05 M HCl (aq).

-

Scan Range: 400–650 nm.

- : Determine peak (typically 525 nm).

-

-

Calculation: Use the Beer-Lambert Law (

).-

Note: Determine

experimentally using a certified reference standard if absolute purity is required.

-

Method B: Ion-Pair Extraction (Pharmaceutical Analysis)

This is the industry-standard application for T-OO. It relies on the formation of a 1:1 complex between the anionic dye (

Figure 2: Ion-Pair Extraction Workflow

Caption: Workflow for extracting cationic drugs using this compound as the counter-ion.

Protocol:

-

Buffer Preparation: Prepare Acetate Buffer pH 2.2 (or HCl-KCl buffer). Precise pH is vital to ensure the drug is ionized (protonated) but the dye remains stable.

-

Reaction:

-

In a separating funnel, add 1.0 mL of Drug Solution (Unknown).

-

Add 2.0 mL of Buffer (pH 2.2).

-

Add 2.0 mL of T-OO Solution (0.1% w/v).

-

-

Extraction:

-

Add 5.0 mL of Chloroform.

-

Shake vigorously for 2 minutes. Allow layers to separate clearly.

-

Mechanism: The neutral ion-pair complex migrates to the chloroform layer; unreacted dye remains in the water.

-

-

Measurement:

-

Collect the organic (lower) layer. Dry over anhydrous

to remove water droplets (which cause turbidity). -

Measure Absorbance at 520 nm against a reagent blank (Chloroform extract of Buffer + Dye without drug).

-

Data Analysis & Validation

Spectral Characteristics Table

| Parameter | Acidic Medium (Method A) | Basic Medium | Ion-Pair in |

| pH Range | pH < 1.4 | pH > 3.0 | pH 2.0–2.5 (Aqueous phase) |

| Color | Red / Violet | Yellow | Red / Pink |

| 525 ± 2 nm | 445 ± 2 nm | 520 ± 5 nm | |

| Molar Absorptivity ( | ~4.2 × | ~2.5 × | Dependent on Drug-Dye Stoichiometry |

Validation Criteria (ICH Q2(R1))

-

Linearity: Construct a calibration curve (

). -

Precision: RSD < 2.0% for triplicate extractions.

-

Selectivity: Ensure the reagent blank (dye extracted without drug) has negligible absorbance (

). If the blank is high, the dye is too hydrophobic or the pH is incorrect.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Blank Absorbance | Dye extracting into organic layer alone. | Increase aqueous phase pH slightly (stay < pKa of drug). Ensure Chloroform is pure. |

| Turbid Organic Layer | Water contamination. | Filter chloroform layer through anhydrous Sodium Sulfate ( |

| Non-Linear Response | Dye concentration limiting. | Ensure T-OO is in 10-fold molar excess relative to the drug. |

| Wavelength Shift | Solvent polarity effects (Solvatochromism). | Keep organic solvent composition constant (e.g., do not mix DCM and Chloroform). |

References

-

Determination of Mianserin using Tropaeoline-OO by Ion Pair Formation. Source: ResearchGate.[4] Context: Validated protocol for ion-pair extraction of amine drugs. Link:

-

Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination.

values) and pH-dependent behavior.[2][3][5] Link: -

Tropaeolin OO (Compound Summary). Source: PubChem (National Library of Medicine). Context: Physicochemical properties, molecular weight, and safety data.[6] Link:

Sources

- 1. Tropaeolin - Wikipedia [en.wikipedia.org]

- 2. Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. real.mtak.hu [real.mtak.hu]

- 6. 633-96-5 CAS | TROPEOLIN OOO | pH Indicator (Solid) | Article No. 6397F [lobachemie.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Tropaeoline OO Precipitation in Staining Protocols

Welcome to the technical support guide for Tropaeoline OO (also known as Acid Orange 5 or Orange IV). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile dye in their work. Precipitation of stains on slides is a common artifact that can obscure cellular detail, leading to misinterpreted results and lost time. This guide provides in-depth troubleshooting, preventative measures, and validated protocols to ensure clean, consistent, and reliable staining with this compound.

Troubleshooting Guide: On-the-Bench Solutions

Encountering precipitate can be frustrating. This guide is structured to help you quickly diagnose the likely cause of the issue and implement an effective solution.

| Issue Observed | Potential Cause(s) | Recommended Actions & Scientific Rationale |

| 1. Crystalline or Amorphous Precipitate on the Slide | A. Stain Solution Evaporation: During incubation, the solvent (typically water or ethanol) evaporates, increasing the dye concentration beyond its solubility limit.[1] | Solution: Keep staining dishes covered during incubation. If performing a heated staining procedure, do not allow the stain to dry on the slide; replenish it as needed to maintain the original concentration.[1] |

| B. Supersaturated Staining Solution: The solution was prepared at a high temperature to aid dissolution and then cooled, or it is simply too concentrated for the storage temperature.[2] | Solution: Prepare the stain at room temperature, allowing adequate time for dissolution with agitation. If you suspect supersaturation, gently warm the solution to redissolve the precipitate, then consider diluting it by 5-10% with the appropriate solvent (e.g., deionized water).[3][4] | |

| C. Incompatibility with Other Reagents: The pH or chemical composition of preceding or subsequent solutions (e.g., fixatives, differentiating agents, or counterstains) may cause the dye to precipitate.[1] | Solution: Ensure thorough rinsing with a neutral buffer or deionized water between staining steps. This removes residual chemicals that could interact with this compound. If the issue persists, evaluate the compatibility of all reagents in your workflow. | |

| 2. Staining Solution is Cloudy or Turbid | A. Poor Dye Quality or Impurities: Low-purity dye powder can contain insoluble contaminants that act as nucleation sites for precipitation.[4] | Solution: Always use high-purity, histology-grade this compound. Filter the staining solution through a fine-pore filter (e.g., 0.22 µm or 0.45 µm) after preparation and before each use. This is a critical step to remove micro-precipitates.[3][5] |

| B. Use of Tap Water: Tap water contains dissolved minerals and metal ions (hardness) that can react with the sulfonic acid group of the dye, leading to the formation of insoluble salts.[4] | Solution: Always use distilled or deionized water for preparing staining solutions and for rinsing steps where specified. If tap water is unavoidable, the addition of a chelating agent like EDTA may help, but this should be validated for your specific application.[4] | |

| C. Incorrect pH: this compound is an acid dye and its solubility is pH-dependent. Extreme pH levels can reduce its stability in solution.[4][6] | Solution: Prepare the staining solution in a neutral to slightly acidic solvent. The typical pH transition range for its indicator properties is very acidic (1.2-2.7), but for staining, a less extreme pH is preferable for maintaining solubility.[7] | |

| 3. Precipitate Forms in the Stock Solution During Storage | A. Solution Degradation: Over time, dye solutions can degrade, or microbial growth can occur, leading to the formation of precipitates.[3][8] | Solution: Prepare fresh staining solutions regularly and store them in tightly sealed, light-blocking containers.[8][9] Do not use solutions past their recommended shelf life. If an older solution must be used, filtering it immediately before use is mandatory.[5] |

| B. Improper Storage Temperature: Storing the solution at a low temperature (e.g., in a refrigerator) can significantly decrease the solubility of this compound, causing it to crystallize out of solution.[8] | Solution: Store this compound solutions at a stable room temperature, away from direct sunlight and heat sources.[8][10] If a solution has been stored in the cold, allow it to warm completely to room temperature and shake well to ensure the dye has fully redissolved before use.[8] |

Visual Workflow: Diagnosing and Resolving this compound Precipitation

This flowchart provides a logical path to follow when troubleshooting precipitate issues.

Caption: A troubleshooting flowchart for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing this compound solutions? A1: this compound is soluble in water and ethanol.[6][11] For most histological applications, a solution in deionized or distilled water is recommended to avoid reactions with ions found in tap water.[4] For specific applications requiring a non-aqueous solvent, ethanol can be used, but the primary solvent should typically be water.[4]

Q2: How does pH affect this compound solubility and stability? A2: As an acid dye with a sulfonic acid group, this compound maintains its solubility in neutral to weakly acidic solutions.[4] While it functions as a pH indicator in the highly acidic range of 1.2-2.7, preparing staining solutions at such a low pH is not recommended as it may promote precipitation, especially if other salts are present.[7] Using deionized water (pH ~6-7) is a safe starting point.

Q3: Is it always necessary to filter my this compound solution? A3: Yes. This is a critical and non-negotiable step for preventing precipitate. Even high-purity dyes can contain micro-aggregates, and solutions can form them over time.[3] Filtering the solution through a 0.22 µm or 0.45 µm syringe filter immediately before use will remove particulate matter that can deposit on your slides.[5]

Q4: What are the ideal storage conditions for this compound solutions? A4: The solution should be stored in a tightly sealed container at a consistent room temperature (15-25°C) and protected from light to prevent photodegradation.[8][9][10] Avoid refrigeration, as the cold temperature will decrease the dye's solubility and cause it to precipitate.[8]

Q5: My lab uses an automated stainer. How can I prevent precipitation in this system? A5: For automated systems, prevention is key. Always use freshly filtered solutions.[8] Maintain a strict schedule for cleaning the equipment and replacing all reagents, including stains, buffers, and rinse solutions, as they can form precipitates if left for extended periods.[3][8] Ensure that the cleaning cycles effectively remove any residual stain that could dry and flake into the system.

Key Factors Influencing Stain Precipitation

Understanding the interplay of factors that lead to precipitation is crucial for prevention.

Caption: The relationship between key physicochemical factors and stain precipitation.

Validated Protocol: Preparation of a Stable 1% (w/v) this compound Aqueous Solution

This protocol is designed to produce a stable stock solution and minimize the risk of precipitation.

Materials:

-

This compound (Acid Orange 5), histology grade (C.I. 13080)[7]

-

High-purity deionized or distilled water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing scale and weigh paper

-

0.22 µm or 0.45 µm syringe filter

-

Amber glass or opaque plastic storage bottle

Procedure:

-

Weighing the Dye: Accurately weigh 1.0 g of this compound powder and transfer it carefully into the 100 mL volumetric flask.

-

Initial Dissolution: Add approximately 80 mL of deionized water to the volumetric flask. Place the magnetic stir bar in the flask.

-

Mixing: Place the flask on a magnetic stirrer and stir at a moderate speed at room temperature. Allow the solution to stir for at least 30-60 minutes, or until the dye is completely dissolved. Avoid using heat, as this can create a supersaturated solution that precipitates upon cooling.[2]

-

Final Volume: Once the dye is fully dissolved, carefully add deionized water to bring the final volume to the 100 mL mark on the volumetric flask.

-

Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Mandatory Filtration: Draw the solution into a syringe and pass it through a 0.22 µm or 0.45 µm filter into the final amber storage bottle. This step is critical for removing any undissolved microparticles or impurities.[3][5]

-

Labeling and Storage: Label the bottle clearly with the stain name, concentration, preparation date, and your initials. Store at a stable room temperature, protected from light.[9][10]

References

-

Loba Chemie. (2015). Material Safety Data Sheet: TROPAEOLIN OO FOR MICROSCOPY. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: TROPAEOLIN OO. Retrieved from [Link]

-

Scribd. (2005). MSDS - Indikator Tropaeolin OO. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23668839, Tropaeolin OO. Retrieved from [Link]

-

DrugFuture. (n.d.). Tropaeolin OO. Retrieved from [Link]

-

Loba Chemie. (n.d.). TROPAEOLIN OO | 554-73-4. Retrieved from [Link]

-

Leica Biosystems. (n.d.). H&E Troubleshooting Guide. Retrieved from [Link]

-

Astral Diagnostics. (n.d.). Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains. Retrieved from [Link]

-

Carleton College. (2007). Microscopy - Staining. Retrieved from [Link]

-

Reddit. (2024). Help avoiding heavy Neutral Red precipitates in cryostat sections. Retrieved from [Link]

-

Columbia University. (n.d.). Staining of Slides. Retrieved from [Link]

-

ResearchGate. (2016). What will be the cause of artifacts on stained slides? How to clear them?. Retrieved from [Link]

-

Airgas. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

-

ResearchGate. (2016). Can someone tell me how to reduce the precipitate (particles) of hematoxylin and eosin staining in histological sections?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. ethosbiosciences.com [ethosbiosciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tropaeolin OO [drugfuture.com]

- 7. 554-73-4 CAS | TROPAEOLIN OO | Biological Stains and Dyes | Article No. 6396D [lobachemie.com]

- 8. ethosbiosciences.com [ethosbiosciences.com]

- 9. Tropaeolin OO(554-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Orange IV | 554-73-4 [amp.chemicalbook.com]

Reducing background staining in Tropaeoline OO histology

<

Welcome to the technical support guide for Tropaeoline OO histology. This center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during staining procedures, with a primary focus on mitigating background staining. Here, we move beyond simple protocol lists to explain the causality behind experimental choices, ensuring you have the expertise to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in histology?

This compound, also known as Orange IV or Acid Orange 5, is a synthetic anionic azo dye.[1][2][3] In histology, it is valued as a cytoplasmic counterstain, often used in trichrome staining methods like the Masson's Trichrome variants or in combination with dyes like Acid Fuchsin.[4][5] Its primary role is to stain basic tissue components, such as cytoplasm, muscle, and erythrocytes, in shades of orange or yellow.[6][7] This provides a sharp contrast to nuclear stains (like hematoxylin) and collagen stains (like aniline blue or light green), allowing for clear differentiation of tissue structures.

Q2: What is the fundamental cause of background staining with this compound?

Background staining is the undesirable, non-specific coloration of tissue components that can obscure the target structures and reduce overall contrast. With this compound, an acid dye, the primary cause is unwanted electrostatic interactions. The dye molecule is anionic (negatively charged) due to its sulfonic acid group.[3] It is designed to bind to cationic (positively charged) amino groups on tissue proteins.[8] However, if staining conditions are not optimal, the dye can bind indiscriminately to various tissue elements, leading to high background. This is often exacerbated by issues with fixation, dye concentration, and improper pH control during staining and differentiation steps.[9][10]

Q3: Can my choice of fixative influence background staining?

Absolutely. Fixation is a critical step that preserves tissue architecture but can also alter the chemical properties of tissue proteins, affecting their reactivity with dyes.

-

Over-fixation: Prolonged fixation, especially with aldehyde fixatives like 10% neutral buffered formalin (NBF), can cause excessive cross-linking of proteins.[9][11] This can sometimes increase non-specific binding sites, contributing to higher background.

-

Choice of Fixative: While formalin is common, fixatives containing mercuric chloride (e.g., formal sublimate) have been noted to enhance the brightness of acid dye staining, though their use is limited due to toxicity.[10] Secondary fixation of formalin-fixed sections in Bouin's fluid can also improve the quality of trichrome stains.[10]

-

Consistency: It is crucial to maintain a consistent fixation protocol (time, temperature, fixative type) across experiments to ensure reproducible staining results.[11]

Troubleshooting Guide: Reducing Background Staining

Here we address specific problems you might encounter and provide actionable solutions grounded in scientific principles.

Problem 1: My entire tissue section is a uniform, dark orange. I can't distinguish different structures.

This issue points to gross overstaining, where the dye has saturated all tissue components without selectivity. The key is to introduce or optimize a differentiation step.

Causality: this compound staining is a regressive staining method. This means the tissue is deliberately over-stained and then selectively de-stained.[12] This de-staining process, known as differentiation, removes the dye from components where it is weakly bound, leaving it only in the target structures.[13]

Solution: Implement or Optimize Acidic Differentiation Differentiation for acid dyes is typically achieved by washing the slide in a weakly acidic solution.[12][13] The excess protons (H+) in the acidic solution compete with the cationic tissue proteins for binding to the anionic dye, effectively "pulling" the dye off the tissue.[13]

Optimized Protocol: Acidic Water Differentiation

-

Preparation: Prepare a 0.2% - 1.0% solution of acetic acid in distilled water. The exact concentration may require optimization.

-

Procedure: After staining with this compound, briefly rinse the slide in distilled water to remove excess surface dye.

-

Differentiation: Immerse the slide in the acidic water for a very short period (e.g., 5-15 seconds).

-

Microscopic Check: Wash the slide in fresh distilled water, and check the staining intensity under a microscope. The goal is to have crisp staining in the cytoplasm and erythrocytes while the background (e.g., collagen, if it's meant to be stained by another dye) is pale or colorless.

-

Repeat if Necessary: If the section is still over-stained, repeat the differentiation step in short increments, checking the slide microscopically each time until the desired level of differentiation is achieved.

-

Stop Differentiation: Once differentiation is optimal, proceed immediately to the next washing and staining steps to halt the de-staining process.

Problem 2: The cytoplasm is well-stained, but there is a persistent, hazy orange background in the extracellular matrix/collagen.

This indicates a more subtle lack of specificity, where the dye has a strong affinity for unintended structures. The cause is often related to the pH of the staining solution itself.

Causality: The binding of acid dyes is highly pH-dependent.[8] Staining is most effective in an acidic solution (typically pH 2.5-4.0), which ensures that the amino groups on tissue proteins are protonated (positively charged), maximizing their attraction to the negatively charged dye.[10] However, if the pH is too low (e.g., below 2.0), even weakly basic components can become protonated and bind the dye, leading to non-specific staining.[8]

Solution: Adjust the pH of the Staining Solution

Experimental Approach to Optimize Staining pH:

-

Prepare Dye Solutions: Make several small batches of your this compound staining solution and adjust the pH of each to a different value (e.g., pH 2.5, 3.0, 3.5, 4.0) using dilute acetic acid.

-

Test Staining: Use serial sections from the same tissue block and stain one in each of the prepared solutions.

-

Evaluate: Compare the sections to find the optimal pH that provides strong staining of target structures with minimal background. A higher pH will generally decrease overall staining intensity but increase specificity.

| pH of Staining Solution | Expected Outcome | Recommendation |

| Very Low (e.g., < 2.5) | Intense, non-specific staining. High background. | Increase pH to improve specificity. |

| Optimal (e.g., 2.5 - 3.5) | Strong specific staining with low background. | Ideal range for most applications. |

| High (e.g., > 4.0) | Weaker specific staining, potentially too pale. | Decrease pH to enhance staining intensity. |

Problem 3: I've optimized my differentiation and pH, but still see patchy, non-specific background. What else can I try?

When core parameters are optimized, persistent background may stem from non-specific hydrophobic or ionic interactions that are not governed solely by the primary staining mechanism. In these cases, a pre-staining "blocking" step can be highly effective.

Causality: While less common in standard histology than in immunohistochemistry (IHC), non-specific binding can occur due to various intermolecular forces.[14][15] A blocking step uses a protein solution to occupy these non-specific binding sites before the primary dye is introduced, preventing the dye from attaching to them.[16][17]

Solution: Protein Blocking Step

Protocol: BSA or Normal Serum Block

-

Rehydration: After deparaffinization and rehydration, bring your tissue sections to a buffer solution like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

-

Blocking: Incubate the slides in a blocking solution for 30-60 minutes at room temperature. Common blocking agents include:

-

Rinse: Gently rinse the slides in PBS to remove excess blocking solution.

-

Stain: Proceed immediately with your optimized this compound staining protocol.

Visualizing the Workflow & Mechanisms

To better understand the process, the following diagrams illustrate the staining workflow and the chemical principles at play.

Caption: Troubleshooting workflow for this compound staining.

Sources

- 1. Tropaeolin - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. Tropaeolin OO [drugfuture.com]

- 4. Acid Fuchsine - Orange G [morphisto.de]

- 5. ecommerce.diapath.com [ecommerce.diapath.com]

- 6. stainsfile.com [stainsfile.com]

- 7. bio-optica.it [bio-optica.it]

- 8. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]

- 9. biossusa.com [biossusa.com]

- 10. stainsfile.com [stainsfile.com]

- 11. bcchr.ca [bcchr.ca]

- 12. histologyequipment.com [histologyequipment.com]

- 13. stainsfile.com [stainsfile.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. rndsystems.com [rndsystems.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. The Importance of Tissue Blocking in IHC and IF [visikol.com]

- 18. Blocking in IHC | Abcam [abcam.com]